molecular formula C5H5FN2O B12954768 5-Amino-2-fluoropyridin-3-ol

5-Amino-2-fluoropyridin-3-ol

Cat. No.: B12954768
M. Wt: 128.10 g/mol
InChI Key: MBLFJNFWIOYFFA-UHFFFAOYSA-N
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Description

5-Amino-2-fluoropyridin-3-ol is a fluorinated pyridine derivative with the molecular formula C5H5FN2O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-fluoropyridin-3-ol typically involves the fluorination of pyridine derivatives. One common method is the diazotization of substituted 2-aminopyridines followed by fluorination using reagents such as sodium nitrite (NaNO2) in hydrofluoric acid (HF) . Another approach involves the use of complex fluorinating agents like aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) .

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using efficient fluorinating reagents and optimized reaction conditions to ensure high yields and purity. The use of whole cells of Burkholderia sp. MAK1 for the oxyfunctionalization of pyridine derivatives is also a promising method for the preparation of various pyridin-5-ols .

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-fluoropyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.

    Reduction: Reduction reactions can convert the compound into different aminopyridine derivatives.

    Substitution: The fluorine atom in the compound can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various fluorinated pyridine derivatives, pyridine N-oxides, and aminopyridine derivatives .

Scientific Research Applications

5-Amino-2-fluoropyridin-3-ol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex fluorinated compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: It serves as a precursor for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Industry: The compound is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of 5-Amino-2-fluoropyridin-3-ol involves its interaction with specific molecular targets and pathways. The fluorine atom in the compound enhances its binding affinity to certain enzymes and receptors, leading to its biological effects. The compound may also undergo metabolic transformations, resulting in active metabolites that exert their effects through various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • 5-Fluoropyridin-3-ol
  • 2-Amino-5-fluoropyridine
  • 3-Amino-5-fluoropyridin-2-ol

Uniqueness

5-Amino-2-fluoropyridin-3-ol is unique due to the presence of both amino and hydroxyl groups on the pyridine ring, along with a fluorine atom. This combination of functional groups imparts distinct chemical and biological properties to the compound, making it valuable for various applications .

Properties

Molecular Formula

C5H5FN2O

Molecular Weight

128.10 g/mol

IUPAC Name

5-amino-2-fluoropyridin-3-ol

InChI

InChI=1S/C5H5FN2O/c6-5-4(9)1-3(7)2-8-5/h1-2,9H,7H2

InChI Key

MBLFJNFWIOYFFA-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=NC(=C1O)F)N

Origin of Product

United States

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